Pseudopterosin E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pseudopterosin E has an effect against Mycobacterium tuberculosis and other pathogens.

Aplicaciones Científicas De Investigación

Inhibition of Cytokine Release in Cancer Cells

Pseudopterosins, including Pseudopterosin E, have been found to block cytokine release in cancer cells, particularly in triple-negative breast cancer and monocytic leukemia cells. They achieve this by inhibiting the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines like IL-6, TNFα, and MCP-1. This effect is hypothesized to occur through the activation of the glucocorticoid receptor in cancer cells (Sperlich, Kerr, & Teusch, 2017).

Anti-inflammatory and Analgesic Properties

Pseudopterosin E demonstrates significant anti-inflammatory and analgesic properties. It effectively reduces mouse ear edema and exhibits in vivo analgesic activity. Interestingly, it does not inhibit certain enzymes like phospholipase A2 or cyclooxygenase directly but may mediate its effects by inhibiting eicosanoid release from inflammatory cells (Mayer, Jacobson, Fenical, Jacobs, & Glaser, 1998).

Potential in Triple-Negative Breast Cancer Therapy

Pseudopterosin E shows promise in inhibiting the proliferation and invasion of triple-negative breast cancer cells. This is achieved by agonizing the glucocorticoid receptor alpha (GRα), which is crucial for its antiproliferative and anti-invasion effects in cancer cells (Sperlich & Teusch, 2018).

Neuromodulatory Properties

Pseudopterosins, including Pseudopterosin E, exhibit neuromodulatory properties. They have been shown to protect synaptic function during oxidative stress, suggesting potential as neuromodulatory agents. This is particularly evident in studies using the fruit fly, Drosophila melanogaster, where Pseudopterosin A mitigated the loss of neurotransmission caused by oxidative stress (Caplan, Zheng, Dawson-Scully, White, & West, 2016).

Enhancement of Wound Healing

Pseudopterosin E appears to enhance wound healing through a mechanism mediated by adenosine receptors. It inhibits inflammation and accelerates wound healing in several animal models, showing activity in promoting wound healing in human tissue transplants. The adenosine A2A and A3 receptors are proposed to be involved in this process (Moya & Jacobs, 2008).

Development of Synthetic Analogues

Research into the synthesis of pseudopterosins, including Pseudopterosin E, has led to the creation of simplified analogs. These efforts aim to identify the minimal pharmacophore for the pseudopterosins and their analogs, contributing to our understanding of their structural and functional relationships (Tanis, Moya, Jacobs, & Little, 2008).

Biosynthesis and Pharmacodynamics

Studies on the biosynthesis of pseudopterosins in the sea whip Pseudopterogorgia elisabethae have contributed to a deeper understanding of their production and potential pharmacodynamics. This includes the isolation and evaluation of novel diterpenes possibly involved in pseudopterosin biosynthesis (Kohl & Kerr, 2003).

Propiedades

Número CAS |

121011-80-1 |

|---|---|

Nombre del producto |

Pseudopterosin E |

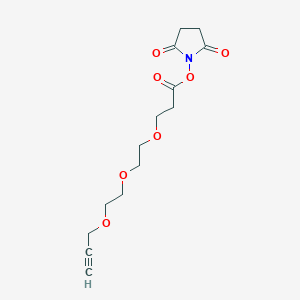

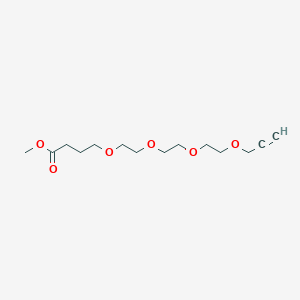

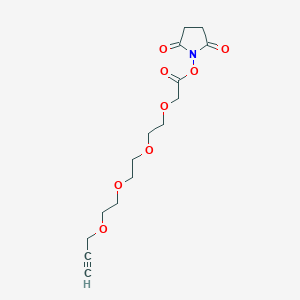

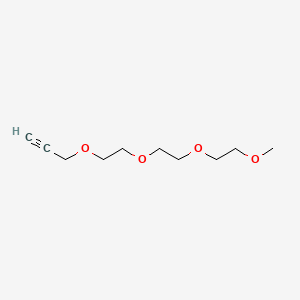

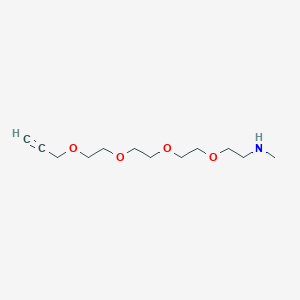

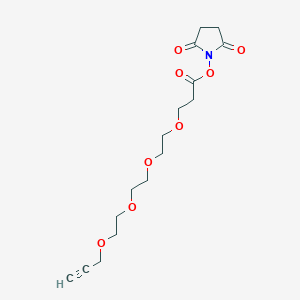

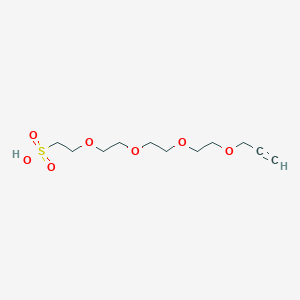

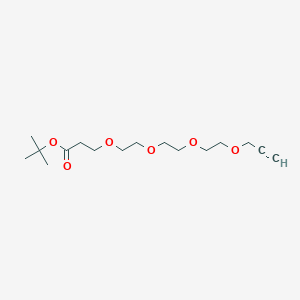

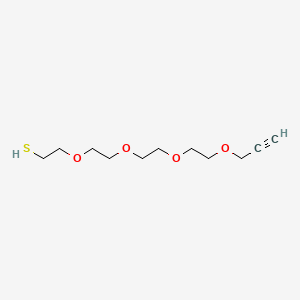

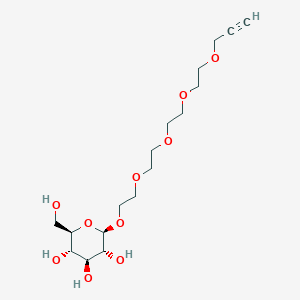

Fórmula molecular |

C26H38O6 |

Peso molecular |

446.58 |

Nombre IUPAC |

alpha-L-Galactopyranoside, (1S,3R,7S,9aR)-2,3,7,8,9,9a-hexahydro-6-hydroxy-1,4,7-trimethyl-3-(2-methyl-1-propen-1-yl)-1H-phenalen-5-yl 6-deoxy- |

InChI |

InChI=1S/C26H38O6/c1-11(2)9-16-10-13(4)17-8-7-12(3)18-20(17)19(16)14(5)25(22(18)28)32-26-24(30)23(29)21(27)15(6)31-26/h9,12-13,15-17,21,23-24,26-30H,7-8,10H2,1-6H3/t12-,13-,15-,16-,17+,21+,23+,24-,26-/m0/s1 |

Clave InChI |

LIAAPIYLHKRUNZ-BRPLUSLASA-N |

SMILES |

O[C@@H]([C@@H]([C@@H]([C@H](C)O1)O)O)[C@@H]1OC2=C(C)C3=C4[C@]([C@@H](C)C[C@@H]3/C=C(C)\C)([H])CC[C@H](C)C4=C2O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Pseudopterosin E |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.